![molecular formula C19H22N2O B4894616 11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4894616.png)
11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'MTBDT' and is widely used in the synthesis of various organic compounds.
科学研究应用
MTBDT has numerous scientific research applications, and it is widely used in the synthesis of various organic compounds such as heterocyclic compounds, chiral compounds, and natural products. It is also used in the development of new drugs, especially for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. MTBDT has also been used in the development of new materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of MTBDT is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. It has been shown to be an effective catalyst for the synthesis of various organic compounds, and it has also been shown to have antimicrobial and antifungal properties.
Biochemical and Physiological Effects:
MTBDT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce the production of amyloid-beta, a protein that is associated with Alzheimer's disease. It has also been shown to have anti-inflammatory properties and to reduce oxidative stress.
实验室实验的优点和局限性
The advantages of using MTBDT in lab experiments include its cost-effectiveness, efficiency, and versatility. However, there are also limitations to its use, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are numerous future directions for the research and development of MTBDT. One potential direction is the development of new drugs based on MTBDT for the treatment of various diseases. Another direction is the synthesis of new organic compounds using MTBDT as a catalyst. Additionally, further research is needed to fully understand the mechanism of action of MTBDT and its potential applications in various fields.
Conclusion:
In conclusion, 11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is a chemical compound that has numerous scientific research applications. Its cost-effectiveness, efficiency, and versatility make it an attractive compound for use in various fields. Further research is needed to fully understand its mechanism of action and potential applications, and to develop new drugs and organic compounds based on MTBDT.
合成方法
The synthesis of MTBDT involves the reaction of 2-methylbenzylamine with maleic anhydride followed by cyclization with ammonia. The resulting product is MTBDT, which is a yellow crystalline powder. This synthesis method is widely used in the production of MTBDT, and it is a cost-effective and efficient method.
属性
IUPAC Name |
11-[(2-methylphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-5-2-3-6-16(14)12-20-10-15-9-17(13-20)18-7-4-8-19(22)21(18)11-15/h2-8,15,17H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPXTEACSVCASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(2-Methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4894536.png)
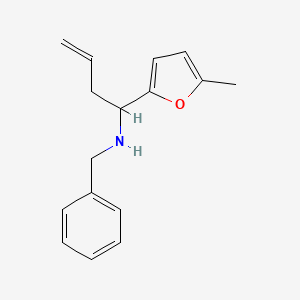
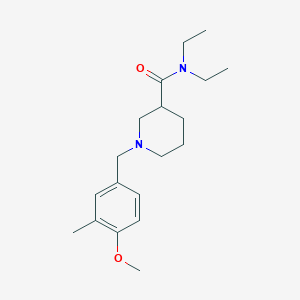
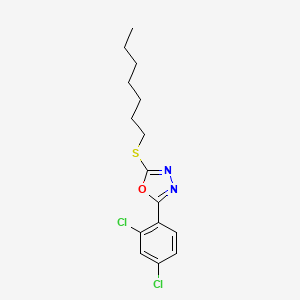
![5-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4894563.png)
![2-methoxy-6-nitro-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4894564.png)
![2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4894569.png)
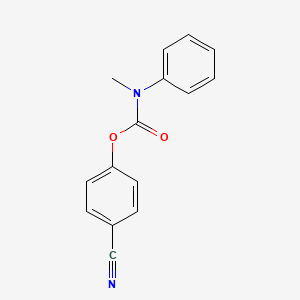
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4894597.png)
![2-{3-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4894622.png)
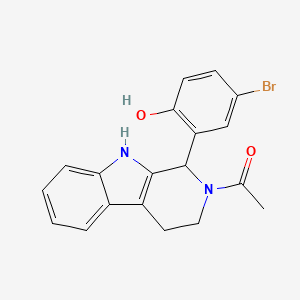
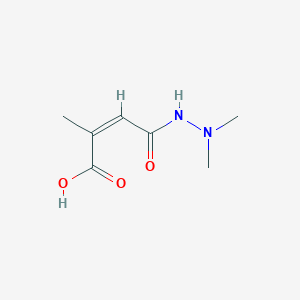
![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4894639.png)
![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B4894647.png)